molecular formula C12H14N2O B13603101 2-(1H-Indol-6-yl)morpholine

2-(1H-Indol-6-yl)morpholine

Cat. No.: B13603101
M. Wt: 202.25 g/mol
InChI Key: SZWFHRUBUDUJLW-UHFFFAOYSA-N
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Description

2-(1H-Indol-6-yl)morpholine is a compound that features both an indole and a morpholine ring in its structure. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities. Morpholine is a saturated heterocyclic amine that is widely used in chemical synthesis and industrial applications. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The morpholine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for 2-(1H-Indol-6-yl)morpholine may involve large-scale Fischer indole synthesis followed by the introduction of the morpholine ring using efficient and scalable nucleophilic substitution reactions. The choice of reagents and conditions would be optimized for yield and purity, considering factors such as reaction time, temperature, and solvent.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-6-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the indole ring or the morpholine moiety.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, while nucleophilic substitution can occur on the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution on the indole ring can be facilitated by reagents like halogens or sulfonyl chlorides, while nucleophilic substitution on the morpholine ring can involve alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.

Scientific Research Applications

2-(1H-Indol-6-yl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-6-yl)morpholine depends on its specific biological target. In general, the indole moiety can interact with various biological receptors and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

2-(1H-Indol-6-yl)morpholine can be compared with other indole derivatives and morpholine-containing compounds. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Indole-3-carbinol: Known for its anticancer properties.

    Morpholine derivatives: Used in various industrial applications and as intermediates in chemical synthesis.

The uniqueness of this compound lies in the combination of the indole and morpholine rings, which can result in unique chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(1H-indol-6-yl)morpholine

InChI

InChI=1S/C12H14N2O/c1-2-10(12-8-13-5-6-15-12)7-11-9(1)3-4-14-11/h1-4,7,12-14H,5-6,8H2

InChI Key

SZWFHRUBUDUJLW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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